6-Chlorobenzo[d][1,3]dioxol-5-ol
Overview
Description
6-Chlorobenzo[d][1,3]dioxol-5-ol is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which contains a chlorine atom at the 6th position and a hydroxyl group at the 5th position. Benzodioxole derivatives are known for their broad spectrum of biological activities, including antihypertensive, anti-inflammatory, analgesic, antitumor, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d][1,3]dioxol-5-ol typically involves the nucleophilic substitution reaction of 3,4-dihydroxybenzaldehyde with chlorinating agents. One common method includes the use of dibromomethane in the presence of a base to form the benzodioxole ring, followed by chlorination at the 6th position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The chlorine atom can be reduced to form the parent benzodioxole compound.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 1,3-benzodioxole-5-ol.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
6-Chlorobenzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic and antiparasitic activities.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[d][1,3]dioxol-5-ol involves its interaction with various molecular targets and pathways:
Antitumor Activity: Inhibition of epidermal growth factor receptor (EGFR) and induction of apoptosis in cancer cells.
Antiparasitic Activity: Disruption of parasite metabolic pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Lacks the chlorine and hydroxyl groups, making it less reactive.
5-Chloro-1,3-benzodioxole: Similar structure but lacks the hydroxyl group.
6-Chloro-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
6-Chlorobenzo[d][1,3]dioxol-5-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H5ClO3 |
---|---|
Molecular Weight |
172.56 g/mol |
IUPAC Name |
6-chloro-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2 |
InChI Key |
MYCBHJOBNMQASS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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